6-Bromo-2-naphthoic acid
Overview
Description
6-Bromo-2-naphthoic acid is a chemical compound that has attracted attention due to its potential applications in various fields, including pharmaceuticals and materials science. Its structure and properties enable it to be a precursor or an intermediate in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of 6-Bromo-2-naphthoic acid and related compounds involves several key steps, including bromination, methoxylation, and reactions utilizing palladium-catalyzed processes. A practical method involves ethynylation, regioselective addition, carbonylation, and alkaline hydrolysis to produce related compounds efficiently (Hiyama et al., 1990). Additionally, routes for synthesizing 6-amino-2-naphthoic acid have been described, highlighting the versatility of the compound's chemistry (Stapleton & White, 1952).
Molecular Structure Analysis
The structure and vibrational frequencies of 6-Bromo-2-naphthoic acid have been thoroughly studied using density functional theory (DFT). These analyses provide insights into the compound's molecular geometry and its electronic and vibrational properties, contributing to a better understanding of its reactivity and interactions with other molecules (Krishnakumar et al., 2008).
Chemical Reactions and Properties
6-Bromo-2-naphthoic acid participates in various chemical reactions, including coupling reactions and those leading to the synthesis of complex molecules. For instance, the Ullmann coupling reaction has been utilized to synthesize atropisomeric compounds, demonstrating the compound's potential in creating molecules with axial chirality (Miyano et al., 1984).
Physical Properties Analysis
Studies on the physical properties of 6-Bromo-2-naphthoic acid, such as phase transitions and crystalline structure, reveal the compound's characteristics under different conditions. The synthesis and examination of needlelike crystals (whiskers) of poly(6-hydroxy-2-naphthoic acid) have shed light on its phase behavior and mechanical properties (Schwarz & Kricheldorf, 1991).
Chemical Properties Analysis
The chemical properties of 6-Bromo-2-naphthoic acid, including its reactivity and interaction with other compounds, are pivotal for its application in synthesis pathways. The study of its spectroscopic properties and deprotonation behavior in different solvents provides valuable information on its chemical behavior and potential applications (Ushakou & Wróblewski, 2019).
Scientific Research Applications
Synthesis of Brominated Compounds : The synthesis of 2-bromo-6-methoxynaphthalene, a compound related to 6-Bromo-2-naphthoic acid, has been demonstrated using environmentally benign methods, suggesting potential industrial applications (Xu & He, 2010).
Pharmaceutical Intermediates : A study on the synthesis of the naphthoic acid component of Neocarzinostatin Chromophore, which shares a structural similarity with 6-Bromo-2-naphthoic acid, indicates its relevance in pharmaceutical chemistry (Myers, Subramanian, & Hammond, 1996).
Dye Industry : Bromination of naphthoic acid derivatives, including compounds like 6-Bromo-2-naphthoic acid, is crucial for producing various shades and fastness properties in azoic dyes (Talavdekar & Venkataraman, 1950).
Liquid Crystal Materials : Derivatives of 6-hydroxy-2-naphthoic acid, related to 6-Bromo-2-naphthoic acid, have been used to develop new cholesteric liquid-crystal epoxy resins, hinting at applications in nematic elastomers and related fields (Espinosa, Cádiz, & Galià, 2001).
Chemical Synthesis Methodologies : Research on synthesizing various naphthoic acid derivatives, including 6-bromo-2-naphthoic acid, has led to the development of efficient methods for producing important intermediates like naproxen (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Analytical Chemistry : 2-Hydroxy-3-naphthoic acid and its derivatives, similar in structure to 6-Bromo-2-naphthoic acid, have been used in the determination of metals like thorium and zirconium, offering potential applications in analytical chemistry (Datta, 1957).
Material Science : Studies on poly(6-hydroxy-2-naphthoic acid), a related compound, have explored its properties for applications in material science, such as the formation of whiskers with distinct chemical and physical characteristics (Schwarz & Kricheldorf, 1991).
Spectroscopic Studies : The vibrational frequencies and intensities of 6-bromo-2-naphthoic acid have been accurately predicted using density functional theory calculations, aiding in the understanding of their infrared and Raman spectra (Krishnakumar, Mathammal, & Muthunatesan, 2008).
Safety And Hazards
properties
IUPAC Name |
6-bromonaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCAVBMOTZUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404154 | |
Record name | 6-Bromo-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-naphthoic acid | |
CAS RN |
5773-80-8 | |
Record name | 6-Bromo-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5773-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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